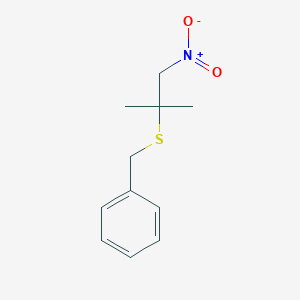







|
REACTION_CXSMILES
|
[CH2:1]([S:8][C:9]([CH3:15])([CH3:14])[CH2:10][N+:11]([O-])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC>[CH2:1]([S:8][C:9]([CH3:15])([CH3:14])[CH2:10][NH2:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2.3.4.5.6|
|


|
Name
|
|
|
Quantity
|
19 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)SC(C[N+](=O)[O-])(C)C
|
|
Name
|
|
|
Quantity
|
9.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred until the solids
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled in an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for an additional hour
|
|
Type
|
CUSTOM
|
|
Details
|
Excess lithium aluminium hydride was destroyed by the careful addition of water
|
|
Type
|
ADDITION
|
|
Details
|
an aqueous solution of sodium potassium tartrate (500 cm3, 20% w/w) was added
|
|
Type
|
DISSOLUTION
|
|
Details
|
had dissolved
|
|
Type
|
CUSTOM
|
|
Details
|
the ether layer was then separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous solution was then extracted with ether (3×50 cm3)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined extracts then dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
Removal of the ether under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
gave the crude product which
|
|
Type
|
CUSTOM
|
|
Details
|
was purified via recrystallisation of its hydrochloride salt from isopropanol
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)SC(CN)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.5 g | |
| YIELD: PERCENTYIELD | 46% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |